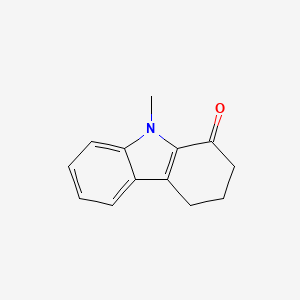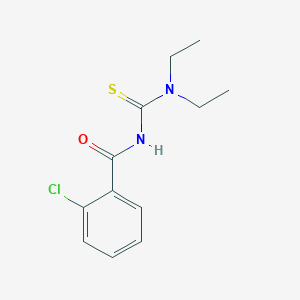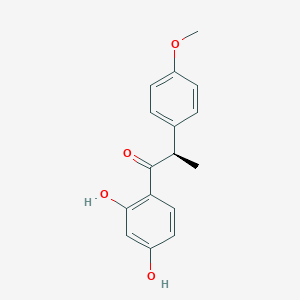
Gold-199
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold-199 is a radioactive isotope of gold with a mass number of 199. It has an atomic number of 79 and contains 120 neutrons. This compound is known for its relatively short half-life of approximately 3.14 days, decaying into mercury-199 through beta decay. This isotope emits beta particles and gamma rays, making it useful in various scientific and medical applications .
Métodos De Preparación
Gold-199 can be produced through neutron activation of platinum-198 targets. The process involves irradiating platinum-198 with neutrons, resulting in the formation of platinum-199, which subsequently decays into this compound. The reaction can be represented as follows: [ \text{Pt-198} (n, \gamma) \rightarrow \text{Pt-199} \rightarrow \text{Au-199} ]
In industrial settings, this compound is typically produced in nuclear reactors. The enriched platinum-198 target is irradiated with neutrons, and the resulting this compound is chemically separated from the platinum target using chromatographic techniques .
Análisis De Reacciones Químicas
Gold-199, like other gold isotopes, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : this compound can be oxidized to form gold(III) compounds. For example, in the presence of chlorine gas, this compound can form gold(III) chloride: [ \text{Au-199} + 3 \text{Cl}_2 \rightarrow \text{AuCl}_3 ]
-
Reduction: : this compound can be reduced to its metallic form using reducing agents such as sodium borohydride: [ \text{AuCl}_3 + 3 \text{NaBH}_4 \rightarrow \text{Au} + 3 \text{NaCl} + 3 \text{B}_2\text{H}_6 ]
-
Substitution: : this compound can undergo substitution reactions with ligands to form various gold complexes. For example, this compound can react with thiol ligands to form gold-thiol complexes: [ \text{AuCl}_3 + 3 \text{RSH} \rightarrow \text{Au(SR)}_3 + 3 \text{HCl} ]
Aplicaciones Científicas De Investigación
Gold-199 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
-
Chemistry: : this compound is used as a tracer in chemical reactions to study reaction mechanisms and kinetics. Its radioactive properties allow researchers to track the movement and transformation of gold atoms in various chemical processes .
-
Biology: : In biological research, this compound is used to label biomolecules, enabling the study of biological pathways and interactions. It is particularly useful in radioimmunoassays and other techniques that require precise detection of biomolecules .
-
Medicine: : this compound is employed in nuclear medicine for diagnostic and therapeutic purposes. It is used in brachytherapy to treat certain types of cancer, where its beta emissions help to destroy cancerous cells while minimizing damage to surrounding healthy tissue .
-
Industry: : this compound is used in industrial applications such as non-destructive testing and quality control. Its gamma emissions can penetrate materials, allowing for the detection of structural defects and the assessment of material integrity .
Mecanismo De Acción
The mechanism of action of gold-199 in medical applications primarily involves its radioactive decay. The beta particles emitted by this compound can penetrate tissues and cause ionization, leading to the destruction of cancerous cells. Additionally, the gamma rays emitted by this compound can be used for imaging purposes, allowing for precise localization of the radioactive isotope within the body .
In biological systems, this compound can form complexes with biomolecules, affecting their function and interactions. For example, this compound can bind to thiol groups in proteins, altering their structure and activity. This property is exploited in radioimmunoassays and other techniques that require specific labeling of biomolecules .
Comparación Con Compuestos Similares
Gold-199 can be compared with other radioactive isotopes of gold, such as gold-198 and gold-195:
-
Gold-198: : Gold-198 has a shorter half-life of approximately 2.7 days and emits beta particles with higher energy compared to this compound. It is also used in medical applications, particularly in brachytherapy for cancer treatment .
-
Gold-195: : Gold-195 has a much shorter half-life of only 186 days and emits beta particles with lower energy.
This compound is unique in its balance of half-life and emission properties, making it particularly suitable for both diagnostic and therapeutic applications in medicine. Its relatively longer half-life compared to gold-198 allows for more extended treatment periods, while its beta and gamma emissions provide both therapeutic and imaging capabilities .
Propiedades
Número CAS |
14391-11-8 |
|---|---|
Fórmula molecular |
Au |
Peso molecular |
198.968767 g/mol |
Nombre IUPAC |
gold-199 |
InChI |
InChI=1S/Au/i1+2 |
Clave InChI |
PCHJSUWPFVWCPO-NJFSPNSNSA-N |
SMILES |
[Au] |
SMILES isomérico |
[199Au] |
SMILES canónico |
[Au] |
Sinónimos |
199Au radioisotope Au-199 radioisotope Gold-199 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



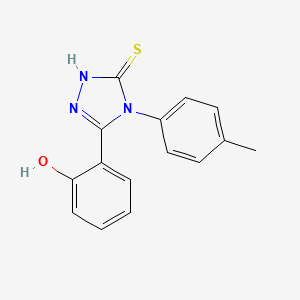

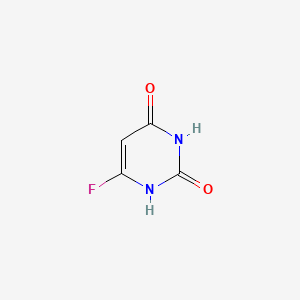

![6-Chloro-6-sulfanylidenebenzo[d][1,3,2]benzodioxaphosphepine](/img/structure/B1202277.png)
![Cyclopropanecarboxylic acid [5-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl] ester](/img/structure/B1202278.png)
![N2-(4-fluorophenyl)-6-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1202281.png)
